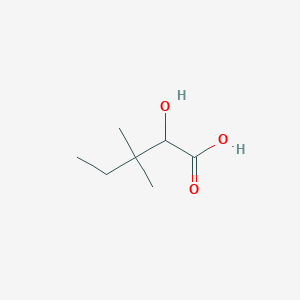
2-Hydroxy-3,3-dimethylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3,3-dimethylpentanoic acid is a metabolite of leucine, one of the essential amino acids. It is naturally present in certain foods, such as cheese and fermented milk products. The compound has attracted interest in the scientific community due to its potential health benefits and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-3,3-dimethylpentanoic acid can be synthesized through various methods. One common approach involves the oxidation of 3,3-dimethylpentanol using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the hydrolysis of 3,3-dimethylpentanenitrile under acidic or basic conditions .
Industrial Production Methods: In industrial settings, the compound is often produced through the fermentation of leucine-rich substrates. This biotechnological approach leverages the metabolic pathways of specific microorganisms to convert leucine into this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3,3-dimethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3,3-dimethylpentanoic acid.
Reduction: Reduction reactions can convert it into 3,3-dimethylpentanol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Hydrochloric acid, sulfuric acid.
Major Products:
Oxidation: 3,3-dimethylpentanoic acid.
Reduction: 3,3-dimethylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-3,3-dimethylpentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical compounds.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a dietary supplement.
Industry: Utilized in the production of flavoring agents and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 2-hydroxy-3,3-dimethylpentanoic acid exerts its effects involves its role as a metabolite in leucine catabolism. It is processed by the enzyme dihydroxyacid dehydratase, leading to the formation of 2-keto-3-methylvalerate and water. This intermediate can then enter various metabolic pathways, influencing energy production and protein synthesis .
Comparison with Similar Compounds
- 2-Hydroxy-3-methylpentanoic acid
- 3-Hydroxy-3-methylpentanoic acid
- 2,3-Dihydroxy-3-methylpentanoic acid
Comparison: 2-Hydroxy-3,3-dimethylpentanoic acid is unique due to its specific structure and metabolic role. Unlike its analogs, it is directly involved in leucine metabolism and has distinct biochemical properties. Its unique structure allows it to participate in specific enzymatic reactions, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-hydroxy-3,3-dimethylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-4-7(2,3)5(8)6(9)10/h5,8H,4H2,1-3H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTNGLKYNXZIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethylphenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2470679.png)
![2-(4-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B2470680.png)
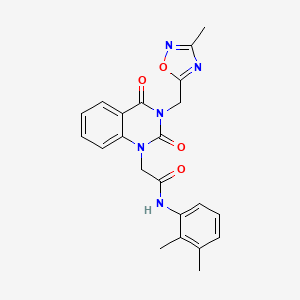
![2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B2470684.png)
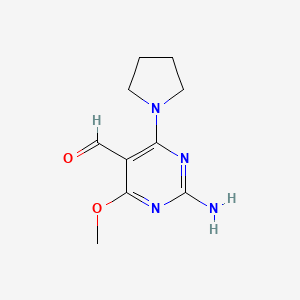
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2470687.png)

![2-ethyl-6-{5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carbonyl}-1,3-benzothiazole](/img/structure/B2470690.png)


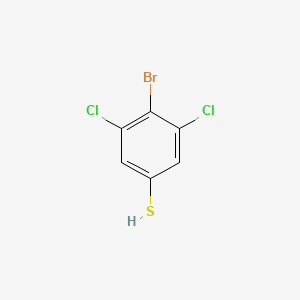
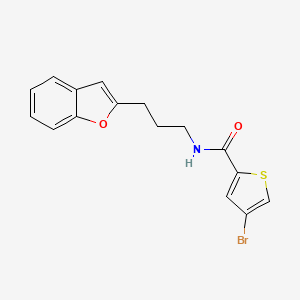

![ethyl 2-amino-5,7-diphenyl-5,7-dihydro-4H-thieno[2,3-c]thiopyran-3-carboxylate](/img/structure/B2470702.png)
